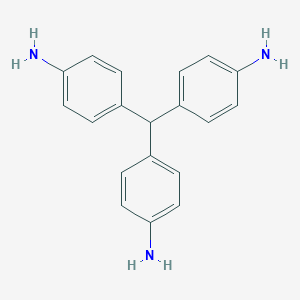

Tris(4-aminophenyl)methane

Beschreibung

Contextualization within Triphenylmethane (B1682552) Derivatives and Aminophenyl Compounds

Tris(4-aminophenyl)methane belongs to the well-established class of triphenylmethane compounds. These are characterized by a central methane (B114726) carbon atom substituted with three phenyl rings. This compound is specifically an aminophenyl derivative, where each of the three phenyl rings is functionalized with an amino (-NH2) group at the para position (position 4). taskcm.com This structure is the basis for its classification as a triphenylmethane dye. ambeed.commedchemexpress.cominvivochem.com

The presence of the three primary amine groups on the phenyl rings is a defining feature of the molecule, making it a triamine. This functionality distinguishes it from the parent compound, triphenylmethane, and other derivatives. For example, tetrakis(4-aminophenyl)methane (B1314661) is a related compound with a tetrahedral structure, featuring four aminophenyl groups attached to the central carbon. evitachem.comchemicalbook.com The amino groups are highly reactive and can participate in a variety of chemical reactions, including oxidation, reduction, and substitution. This reactivity is fundamental to its role as a versatile building block in organic synthesis. taskcm.com

Significance as a Trimeric Building Block in Supramolecular Chemistry and Materials Science

The trifunctional, or trimeric, nature of this compound makes it an exceptionally valuable building block, particularly in the fields of supramolecular chemistry and materials science. The C3-symmetric arrangement of its three reactive amine groups allows for the predictable, directional formation of large, well-ordered structures. This "programmed" self-assembly is a core principle of supramolecular chemistry, which utilizes non-covalent interactions and reversible bond formation to construct complex architectures from smaller molecular units. nih.gov

In materials science, this compound is extensively used as a monomer for the synthesis of advanced polymers and porous materials. alfachemch.comevitachem.com A key application is in the construction of Covalent Organic Frameworks (COFs). cd-bioparticles.net COFs are a class of crystalline porous polymers with highly ordered structures and tunable properties. The amine groups of this compound can react with complementary monomers, such as aldehydes, through Schiff-base condensation reactions to form stable, imine-linked networks. rsc.org

Detailed research findings have demonstrated its utility in creating various functional materials:

Covalent Organic Frameworks (COFs): It serves as a key linker in synthesizing COFs with applications in gas storage and separation. cd-bioparticles.net For example, it can be reacted with dianhydrides to produce polyimide COFs. unt.edu

Conjugated Mesoporous Polymers: It has been used to synthesize fluorescent mesoporous polymers at room temperature through Schiff-base condensation. rsc.org One such polymer, TM-HB, created by reacting this compound with 5-hydroxy-benzene-1,3-dicarbaldehyde, showed high selectivity and sensitivity for detecting Gallium ions (Ga3+). rsc.org

Adhesives: The derivative methylidynetri-p-phenylene triisocyanate, produced from this compound, is a component in polyisocyanate adhesives used for bonding rubber to various materials. chemicalbook.com

The ability to form robust, porous networks makes this compound a cornerstone in the development of materials with tailored functionalities for catalysis, sensing, and environmental applications. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[bis(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,20-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUMIBSPEHFSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203282 | |

| Record name | Benzeneamine, 4,4',4''-methylidynetris- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-61-8 | |

| Record name | 4,4′,4′′-Methylidynetris[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Methylidynetrianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneamine, 4,4',4''-methylidynetris- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-methylidynetrianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4',4''-METHYLIDYNETRIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF739T3GE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Tris 4 Aminophenyl Methane

Advanced Synthesis of Tris(4-nitrophenyl)methane Precursor

Optimized Nitration Strategies for Triphenylmethane (B1682552) Analogs

The nitration of triphenylmethane is a classic example of electrophilic aromatic substitution. To achieve the desired tris-nitrated product with high selectivity for the para position, specific and controlled reaction conditions are necessary. A common method involves the use of a nitrating mixture, typically a combination of a nitric acid source and a dehydrating agent.

One established procedure for the nitration of triphenylmethane involves using a mixture of fuming nitric acid and sulfuric acid at a controlled temperature. rsc.org For instance, tetraphenylmethane (B1200815), a close analog, is nitrated by slowly adding it to a mixture of fuming nitric acid and sulfuric acid at 0 °C. rsc.org The reaction is then stirred for several hours at room temperature. rsc.org Maintaining a low temperature, such as -10°C, is crucial to prevent multiple substitutions on the aromatic rings. unizar.es

Another approach utilizes a mixture of fuming nitric acid, acetic anhydride (B1165640), and glacial acetic acid. chemicalbook.comamazonaws.com In this method, triphenylmethane is added to fuming nitric acid at a low temperature (around -10 °C to 0 °C), followed by the slow addition of a mixture of acetic anhydride and acetic acid. chemicalbook.comamazonaws.comrsc.org The reaction is typically stirred for a short period before dilution with more acetic acid to precipitate the product. amazonaws.com This method has been reported to yield the desired tris(4-nitrophenyl)methane. sciencemadness.org

The choice of nitrating agent and reaction conditions significantly impacts the yield and isomeric purity of the product. The table below summarizes various nitration conditions reported for triphenylmethane and its analogs.

| Precursor | Nitrating Agent | Temperature | Yield | Reference |

| Triphenylmethane | Fuming HNO₃, H₂SO₄ | 0 °C to RT | - | rsc.org |

| Triphenylmethane | Fuming HNO₃, Ac₂O, AcOH | -10 °C | - | rsc.org |

| Tetraphenylmethane | Fuming HNO₃, Ac₂O, AcOH | -5 °C | 43% | chemicalbook.com |

| Tetraphenylmethane | Fuming HNO₃, Ac₂O, AcOH | 0 °C | - | amazonaws.com |

Analogous Approaches from Tetrakis(4-nitrophenyl)methane Synthesis

The synthesis of the closely related compound, tetrakis(4-nitrophenyl)methane, provides valuable insights into the nitration of polyphenylmethanes. The methods employed for the exhaustive nitration of tetraphenylmethane to its tetra-nitro derivative can be adapted for the tri-nitration of triphenylmethane.

The nitration of tetraphenylmethane is often achieved using a potent nitrating mixture. One reported method involves adding tetraphenylmethane to fuming nitric acid at approximately -5°C, followed by the addition of a mixture of acetic anhydride and glacial acetic acid. chemicalbook.com After a brief stirring period, the product is precipitated by adding more glacial acetic acid. chemicalbook.com A similar procedure maintains the temperature at 0°C throughout the addition of reagents. amazonaws.com

A mixture of fuming nitric acid and concentrated sulfuric acid has also been successfully used for the synthesis of tetrakis(4-nitrophenyl)methane. rsc.org In this case, the reaction is initiated at 0°C and then allowed to proceed at room temperature for an extended period. rsc.org It is important to control the temperature to avoid undesired side reactions and ensure the selective formation of the para-substituted product. unizar.es

Catalytic Reduction Pathways to Tris(4-aminophenyl)methane

The final step in the synthesis of this compound is the reduction of the three nitro groups of Tris(4-nitrophenyl)methane to amino groups. Catalytic hydrogenation is the most common and efficient method for this transformation.

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the reduction of nitroarenes. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction is typically carried out using a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like hydrazine (B178648) hydrate (B1144303). nih.gov

A high-yielding method for the reduction of the analogous tris(4-nitrophenyl)amine (B15934) involves using 10% Pd/C with hydrazine hydrate in ethanol (B145695) at reflux for 4 hours, achieving a 94% yield. The critical parameters for this reaction are a temperature of 80–85°C and a catalyst loading of 5–10 wt% relative to the nitro compound.

The efficiency of the catalytic hydrogenation is highly dependent on the catalyst loading and the reaction conditions, including temperature and pressure. Studies on the reduction of various nitroarenes have shown that optimizing these parameters can significantly improve yield and reaction time.

For the reduction of halogenated nitroarenes, it was found that 5% Pd/C was adequate without compromising the yield. nih.gov In some cases, increasing the catalyst loading does not necessarily improve the outcome. nih.gov For instance, in the reduction of a specific nitroarene, increasing the Pd/C loading from 10% to 20% did not enhance the yield. nih.gov Conversely, a lower catalyst loading of 5% can sometimes lead to a significant decrease in yield. nih.gov Research on nitro group reductions in water has demonstrated that very low Pd loadings, as low as 0.4 mol%, can be highly effective when using triethylsilane as a transfer hydrogenating agent or a hydrogen balloon. organic-chemistry.orgnih.gov

Temperature also plays a crucial role. While many hydrogenations can be performed at room temperature, elevating the temperature can often reduce the reaction time. nih.gov For example, in a microwave-assisted reduction, optimizing the temperature to 120°C resulted in the shortest reaction time of 15 minutes and the highest yield. nih.gov

The following table summarizes the effect of catalyst loading and temperature on the reduction of nitroarenes from various studies.

| Substrate | Catalyst Loading | Hydrogen Source | Temperature | Reaction Time | Yield | Reference |

| Halogenated Nitroarene | 10% Pd/C | Hydrazine Hydrate | 80 °C | 5 min | - | nih.gov |

| Halogenated Nitroarene | 5% Pd/C | Hydrazine Hydrate | 80 °C | - | - | nih.gov |

| Halogenated Nitroarene | 10% Pd/C | Hydrazine Hydrate | 120 °C (Microwave) | 15 min | High | nih.gov |

| Nitro Compounds | 0.4 mol% Pd/C | H₂ balloon | - | - | High | organic-chemistry.org |

The choice of solvent can have a profound effect on the rate and selectivity of catalytic hydrogenation. researchgate.net Different solvents can influence the solubility of the reactants, the interaction with the catalyst surface, and the stability of reaction intermediates.

For the hydrogenation of nitroaromatics, protic solvents like alcohols (e.g., ethanol, methanol) are often preferred and have been shown to provide higher conversion rates and product yields compared to aprotic solvents. amazonaws.comrsc.orgmdpi.com Ethanol is a commonly used solvent for the Pd/C-catalyzed reduction of nitro compounds with hydrazine hydrate. amazonaws.com Methanol has also been identified as an excellent solvent for nitro reductions. nih.gov

The nature of the solvent can influence the reaction pathway. Studies on the hydrogenation of 2-nitro-2′-hydroxy-5′-methylazobenzene showed that the highest yields were obtained in morpholine (B109124) and proton-containing solvents like aliphatic alcohols. researchgate.net In some cases, the addition of water to an organic solvent can enhance the reaction rate and selectivity. For the selective hydrogenation of nitrobenzene, adding 30% water to ethanol significantly increased the activity and selectivity towards aniline (B41778). bohrium.com

Optimization of Catalyst Loading and Reaction Conditions

Catalytic Transfer Hydrogenation Techniques

Catalytic transfer hydrogenation (CTH) has emerged as a prominent method for the reduction of aromatic nitro compounds to their corresponding amines, offering a safer and often more selective alternative to high-pressure catalytic hydrogenation using hydrogen gas. nih.govacs.org This technique involves the use of a hydrogen donor molecule, which transfers hydrogen to the substrate in the presence of a catalyst. tandfonline.commdpi.com The synthesis of this compound from its precursor, Tris(4-nitrophenyl)methane, is a prime application for this methodology. The general reaction involves the reduction of the three nitro groups on the precursor to amine groups.

Common hydrogen donors for CTH include formic acid, ammonium (B1175870) formate (B1220265), and hydrazine hydrate. nih.govtandfonline.commdpi.com These donors decompose on the catalyst surface to generate the active hydrogen species required for the reduction. mdpi.com The choice of catalyst is crucial, with palladium on carbon (Pd/C) and platinum on carbon (Pt/C) being widely used due to their high activity and efficiency. nih.govtandfonline.com For instance, the reduction of the analogous compound Tris(4-nitrophenyl)amine to Tris(4-aminophenyl)amine (B13937) (TAPA) is effectively achieved using hydrazine hydrate as the hydrogen donor in the presence of 10% Pd/C in ethanol, yielding the product in high purity after several hours at reflux. Similarly, mechanochemical CTH using ammonium formate and Pd/C has been demonstrated as a facile and clean approach for reducing various aromatic nitro compounds. mdpi.comnih.gov

Exploration of Cost-Effective Catalysts (e.g., FeCl₃/C)

While noble metal catalysts like palladium and platinum are highly effective, their cost and limited availability drive research towards more economical alternatives. researchgate.net Iron-based catalysts have garnered significant attention in this regard. Ferric chloride (FeCl₃), supported on activated carbon (FeCl₃/C), presents a promising, cost-effective option. researchgate.net Iron chlorides are known Lewis acids that can catalyze a variety of organic transformations. mdpi.com When supported on carbon, iron catalysts can exhibit high activity and stability. researchgate.netmdpi.com

FeCl₃/C has been successfully employed as a catalyst in reactions such as glycosylation and Ferrier rearrangement under mild conditions. researchgate.net In the context of nitro group reduction, iron-based catalysts, in general, are well-established. acs.org The mechanism of FeCl₃-catalyzed reactions can involve the activation of substrates or reagents through Lewis acid interactions. mdpi.com For CTH of nitroarenes, an FeCl₃/C catalyst could facilitate the decomposition of the hydrogen donor and mediate the transfer of hydrogen to the nitro groups. While specific literature detailing the use of FeCl₃/C for the synthesis of this compound is not abundant, its proven efficacy in other catalytic processes suggests its potential as a viable, low-cost alternative to noble metal systems. researchgate.net

Comparative Analysis of Reaction Times and Pressures

The efficiency of a synthetic protocol is often measured by its reaction conditions, such as time, temperature, and pressure. In catalytic transfer hydrogenation, the reaction is typically conducted at atmospheric pressure, a significant advantage over methods requiring high-pressure H₂ gas. nih.govgoogle.com However, in some catalytic hydrogenations, moderate pressure can enhance reaction rates.

For analogous polynitro compounds, reaction conditions vary, providing a basis for comparison. For example, the synthesis of Tetrakis(4-aminophenyl)methane (B1314661) (TAPM) from its nitro precursor using a Pd/C catalyst in a hydrogenator requires a hydrogen pressure of 1.2 MPa and a reaction time of 3 days at room temperature to achieve a high yield. rsc.org In contrast, the CTH of Tris(4-nitrophenyl)amine using hydrazine hydrate and Pd/C proceeds at atmospheric pressure under reflux conditions (80–85°C) and is complete within 4 hours. This highlights a common trade-off: lower temperatures may require higher pressures and significantly longer reaction times, while elevated temperatures can accelerate the reaction at atmospheric pressure.

The following interactive table summarizes reaction conditions for the reduction of analogous polynitro aromatic compounds, illustrating the relationship between catalyst, hydrogen source, pressure, and reaction time.

| Precursor Compound | Product | Catalyst | Hydrogen Source | Pressure | Temperature | Time | Yield | Reference |

| Tris(4-nitrophenyl)amine | Tris(4-aminophenyl)amine | 10% Pd/C | Hydrazine Hydrate | Atmospheric | Reflux (Ethanol) | 4 h | 94% | |

| Tetrakis(4-nitrophenyl)methane | Tetrakis(4-aminophenyl)methane | Pd/C | H₂ gas | 1.2 MPa | Room Temp. | 3 days | 95% | rsc.org |

| Halogenated Nitroarenes | Halogenated Anilines | Pd/C | Hydrazine Hydrate | ~0.04 MPa (6 psi) | Microwave | 30 min | Good | nih.gov |

| Aromatic Nitro Compounds | Aromatic Amines | 5% Pt/C | Ammonium Formate | Atmospheric | Reflux | 60 min | High | tandfonline.com |

Challenges and Optimization Strategies in Synthesis

The synthesis of this compound via the reduction of its polynitro precursor is not without its difficulties. The presence of multiple nitro groups introduces challenges related to incomplete reduction and the formation of undesired byproducts. google.comoup.com

Mitigation of Incomplete Reduction and Residual Nitro Groups

Achieving complete reduction of all three nitro groups in Tris(4-nitrophenyl)methane is a primary challenge. The reduction of polynitroaromatic compounds often proceeds sequentially. researchgate.net After one nitro group is reduced to an amino group, the electron-donating nature of the new substituent can deactivate the aromatic system towards further reduction, making the subsequent nitro groups harder to reduce. oup.comspcmc.ac.in This can lead to a product mixture containing partially reduced species with one or more residual nitro groups.

To mitigate this, optimization of reaction conditions is essential. Strategies include:

Catalyst Loading: Increasing the catalyst-to-substrate ratio can provide more active sites, driving the reaction to completion.

Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier for reducing the subsequent nitro groups. google.com

Choice of Hydrogen Donor: The reactivity of the hydrogen donor can influence the reduction potential. A more potent hydrogen-donating system, such as hydrazine hydrate with Pd/C, can promote complete reduction. nih.gov

Prevention of Byproduct Formation (e.g., Nitroso or Azoxy Compounds)

The reduction of a nitro group to an amine proceeds through several intermediate stages, including nitroso and hydroxylamine (B1172632) species. google.comorientjchem.org If the reaction is not fully completed or if conditions are not optimal, these intermediates can react with each other to form dimeric condensation products, such as azoxy and azo compounds. unimi.it The formation of these byproducts reduces the yield of the desired triamine and complicates the purification process.

The prevention of these byproducts hinges on ensuring that the intermediate nitroso and hydroxylamino species are rapidly reduced to the amine. Key strategies include:

Maintaining an Efficient Hydrogen Supply: Ensuring a sufficient and continuous supply of active hydrogen on the catalyst surface is crucial. This can be controlled by the choice and concentration of the hydrogen donor. tandfonline.com

Catalyst Selection: The choice of catalyst can influence the reaction pathway. Highly active catalysts like Pd/C or Raney Nickel are often effective in promoting the complete reduction pathway and minimizing the lifetime of intermediates that lead to byproducts. orientjchem.org

Solvent and pH Control: The reaction medium can affect the stability of intermediates. For example, acidic conditions can sometimes favor the formation of aniline from the hydroxylamine intermediate via rearrangement, though this is more relevant for other substrates. unimi.it

Purification Techniques for Enhanced Purity (e.g., Recrystallization)

After the reaction is complete, obtaining this compound in high purity requires an effective purification strategy. The crude product will likely contain the desired triamine, any unreacted starting material, partially reduced intermediates, dimeric byproducts, and residual catalyst.

The standard purification protocol involves:

Catalyst Removal: The solid heterogeneous catalyst (e.g., Pd/C) is first removed from the reaction mixture by filtration.

Solvent Evaporation: The solvent is removed, typically under reduced pressure, to yield the crude solid product. tandfonline.com

Recrystallization: This is the most critical step for achieving high purity. The crude solid is dissolved in a suitable hot solvent or solvent mixture in which the desired product has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure this compound crystallizes out, leaving the more soluble impurities behind in the mother liquor. Solvents like ethanol or tetrahydrofuran (B95107) (THF) are often used. rsc.org The process may need to be repeated to achieve the desired level of purity. The final product is typically collected by filtration and dried. rsc.org

Advanced Spectroscopic and Computational Characterization of Tris 4 Aminophenyl Methane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of Tris(4-aminophenyl)methane provides distinct signals corresponding to its different types of protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the primary amine (-NH₂) groups and the aromatic rings appear in characteristic regions. rsc.org

The amine protons generally produce a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding. orgchemboulder.comucl.ac.uk The aromatic protons appear as a set of doublets, consistent with the para-substitution pattern on the phenyl rings. The integration of these signals confirms the number of protons in each chemical environment, aligning with the molecule's C₃-symmetric structure.

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Type | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 7.0 | Doublet |

| Amine Protons (-NH₂) | 3.0 - 4.0 | Broad Singlet |

Data derived from theoretical assignments for structurally similar compounds and typical chemical shift ranges.

While liquid-state ¹³C NMR provides valuable data, solid-state ¹³C Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR spectroscopy is particularly crucial for analyzing the structure of this compound, especially when it is incorporated into insoluble polymers or COFs. rsc.orgresearchgate.netnih.gov

In the liquid state (CDCl₃), the ¹³C NMR spectrum shows distinct signals for the central methine carbon, the aromatic carbons directly bonded to the amine groups (C-N), the aromatic carbons ortho to the amine groups, and the quaternary carbon where the three phenyl rings connect. rsc.org Solid-state ¹³C CP/MAS NMR confirms the covalent linkages in the resulting polymeric materials and verifies the structural integrity of the monomer units after polymerization. rsc.orgrsc.org

Table 2: Liquid-State ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Type | Chemical Shift (δ) ppm |

|---|---|

| Aromatic Carbons | 115 - 150 |

| Quaternary Carbon (C-CH) | Not specified |

Data derived from theoretical assignments and experimental data for structurally similar compounds. rsc.org

1H NMR Chemical Shift Analysis of Aromatic and Amine Protons

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups within this compound. The FT-IR spectrum clearly shows the characteristic stretching vibrations of the primary amine (N-H) and the aromatic ring (C=C and C-H) moieties. rsc.orgsmolecule.com The N-H stretching vibrations typically appear as distinct peaks in the region of 3300-3500 cm⁻¹. nih.gov The presence of aromatic C=C stretching bands around 1450-1600 cm⁻¹ further confirms the structure. The disappearance of the N-H stretching peaks is a key indicator of successful imine bond formation during polymerization reactions. nih.gov

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Stretching (asymmetric & symmetric) | 3358 - 3440 |

| Aromatic C=C Stretching | 1450 - 1600 |

| C-N Stretching | 1250 - 1350 |

Data derived from experimental findings and analysis of related compounds. nih.gov

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric, non-polar bonds. For molecules like this compound, Raman spectra are expected to show strong bands for the symmetric stretching of the aromatic rings and the C-N bonds. These characteristic bands provide a vibrational fingerprint of the molecule.

Table 4: Predicted Raman Bands for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|

| C=C Aromatic Ring Stretching | ~1600 |

| C-N Symmetric Stretching | ~1180 |

Data based on analysis of structurally similar compounds like Tris(4-aminophenyl)methanol.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Weight and Purity Confirmation

Mass spectrometry is an essential analytical technique used to confirm the molecular weight and assess the purity of a synthesized compound. For this compound (C₁₉H₁₉N₃), the technique verifies the molecular mass of approximately 289.37 g/mol . chemsrc.comchemscene.combiosynth.com High-resolution mass spectrometry can provide the exact mass (e.g., 289.15800 Da), which confirms the elemental composition. chemsrc.com Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) can also be employed to identify the compound and any potential impurities. biosynth.com

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₉N₃ | chemsrc.comchemscene.combiosynth.com |

| Molecular Weight | 289.37 g/mol | chemscene.combiosynth.com |

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for the atomic-level structural elucidation of crystalline materials. For this compound and its derivatives, both single-crystal and powder XRD methods provide critical insights into its molecular and bulk properties.

Single-crystal X-ray diffraction (SCXRD) offers unparalleled precision in determining the three-dimensional arrangement of atoms within a single crystal. While a dedicated single-crystal structure of the parent this compound is not detailed in the provided research, extensive studies on its close chemical analogues and derivatives provide a clear picture of its structural characteristics.

For instance, analysis of derivatives reveals that the central carbon atom anchors the three aminophenyl groups, which adopt a propeller-like, non-planar conformation. mdpi.com The crystal lattice is heavily influenced by non-covalent interactions, particularly hydrogen bonding involving the primary amine groups. These interactions are fundamental to the formation of extended supramolecular architectures. researchgate.net In crystals of related structures, amine groups frequently act as hydrogen bond donors, while nitrogen atoms or other electronegative atoms in adjacent molecules act as acceptors. researchgate.netnih.gov This can lead to the formation of one-dimensional infinite chains or more complex three-dimensional networks. researchgate.net

Studies on a closely related derivative, triethyl (nitrilotris(benzene-4,1-diyl))tricarbamate, which shares the triphenyl core, showed it crystallizes in a trigonal system. mdpi.com The analysis identified multiple independent molecules in the asymmetric unit, linked by hydrogen bonds to form a complex supramolecular assembly. mdpi.comresearchgate.net Such detailed structural information, including precise bond lengths, bond angles, and torsion angles that define the molecular conformation, is achievable through SCXRD.

Table 1: Representative Crystallographic Data for a Tris(4-aminophenyl)amine (B13937) Derivative This table is based on data for a closely related analogue to illustrate the type of information obtained from SCXRD studies.

| Parameter | Value | Reference |

| Crystal System | Trigonal | mdpi.com |

| Space Group | P-3 | mdpi.com |

| Molecules per Unit Cell (Z) | 8 | mdpi.com |

| Data Collection Temperature | 150 K | mdpi.com |

| Key Supramolecular Interaction | N—H∙∙∙O=C Hydrogen Bonding | mdpi.comresearchgate.net |

Powder X-ray diffraction (PXRD) is a vital technique for characterizing the bulk properties of a crystalline solid. It is used to identify the crystalline phase, assess sample purity, and confirm the structure of synthesized materials, especially when large single crystals are unavailable. rsc.org In the context of this compound and its use as a building block in larger structures like covalent organic frameworks (COFs), PXRD is routinely employed. rsc.orgberkeley.edu

The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline material. Researchers compare experimentally obtained PXRD patterns with those simulated from single-crystal data to confirm that the bulk material corresponds to the same crystalline phase as the single crystal. mdpi.com For newly synthesized materials derived from this compound, PXRD patterns are used to confirm the formation of the desired crystalline network and to rule out the presence of amorphous byproducts or unreacted starting materials. berkeley.edursc.org For example, the successful synthesis of COFs is often evidenced by the appearance of characteristic low-angle diffraction peaks in the PXRD pattern, which correspond to the ordered porous structure. nih.gov

Table 2: Applications of PXRD in the Study of this compound-based Materials

| Application | Description | Reference |

| Phase Identification | Confirms the crystalline structure of the bulk sample. | mdpi.com |

| Crystallinity Assessment | Distinguishes between crystalline and amorphous materials. | rsc.org |

| Purity Check | Detects the presence of crystalline impurities or unreacted monomers. | berkeley.edu |

| Structural Verification | Verifies the formation of new porous frameworks (e.g., COFs). | nih.govrsc.org |

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating the properties of molecules like this compound at an electronic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of complex organic molecules. researchgate.netmdpi.com For this compound and related systems, DFT calculations are used to determine key electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ecust.edu.cnresearchgate.net The energy difference between the HOMO and LUMO, known as the transport gap, is a critical parameter that governs the molecule's electronic and optical behavior. researchgate.net

DFT studies on related aminophenyl-functionalized molecules have shown that chemical modifications, such as the formation of imine bonds when used as a monomer, can significantly alter the electronic structure. ecust.edu.cn These modifications often lead to a downshift in the energy levels of the frontier orbitals due to the electron-withdrawing nature of the newly formed bonds. ecust.edu.cn

Table 3: Information Derived from DFT Calculations on this compound and Analogues

| Calculated Property | Significance | Reference |

| HOMO/LUMO Energies | Determines the electronic transport gap and redox properties. | ecust.edu.cnresearchgate.net |

| Orbital Energy Shifts | Shows the electronic effect of chemical functionalization. | ecust.edu.cn |

| Interaction Energies | Quantifies the strength of intermolecular forces (e.g., H-bonds). | mdpi.comresearchgate.net |

| Charge Distribution | Reveals the electron density across the molecule, indicating reactive sites. | mdpi.com |

Computational modeling provides detailed information about the preferred three-dimensional structure and conformational flexibility of this compound. The molecule's geometry is characterized by a central tetrahedral carbon atom from which the three aminophenyl "arms" extend. smolecule.com These arms are not rigid and possess rotational freedom around the C-C bonds connecting the phenyl rings to the central methane (B114726) carbon.

Theoretical calculations are used to predict the most stable conformation by finding the geometry that corresponds to a minimum on the potential energy surface. These calculations provide precise values for bond lengths, bond angles, and dihedral (torsion) angles. mdpi.com For the analogous triphenylamine (B166846) core, computational studies have reported C-N-C bond angles approaching 120°, indicating a nearly planar geometry at the central atom, and specific torsion angles that describe the tilt of the phenyl rings. mdpi.com Similar calculations for this compound would define its characteristic propeller shape.

Moreover, modeling can reveal how the molecule's conformation might change in response to its environment. For example, DFT calculations have shown that when related porphyrin molecules containing aminophenyl groups are adsorbed onto a substrate, they can undergo a saddle-like distortion or buckling to maximize interaction with the surface. ecust.edu.cn This demonstrates that the molecular geometry can be influenced by external factors, which in turn affects its electronic properties and packing in the solid state.

Table 4: Key Geometric Parameters Modeled for this compound and Analogues

| Parameter | Description | Significance | Reference |

| Bond Angles (e.g., C-C-C) | Defines the angles between the phenyl arms at the central carbon. | Determines the overall molecular symmetry. | mdpi.com |

| Torsion Angles (e.g., C-C-C-C) | Describes the degree of twist of the phenyl rings relative to the core. | Defines the propeller-like conformation. | mdpi.com |

| Molecular Conformation | The overall 3D shape of the molecule (e.g., propeller, buckled). | Influences crystal packing and material properties. | ecust.edu.cn |

Chemical Reactivity and Derivatization Studies of Tris 4 Aminophenyl Methane

Oxidation Reactions and Quinone Derivative Formation

The oxidation of Tris(4-aminophenyl)methane involves the primary aromatic amine functionalities. While strong oxidizing agents can convert the amino groups to nitro groups, milder or electrochemical oxidation pathways can lead to the formation of quinone-like derivatives. The oxidation of aromatic amines, particularly p-phenylenediamine (B122844) structures analogous to the aminophenyl arms of the molecule, is known to proceed through radical intermediates to form quinonedi-imines. nih.gov

Electrochemical studies on amino-substituted triphenylamines, which are structurally similar to this compound, show that they undergo reversible one-electron oxidation steps to form stable cation radicals and subsequently dications. researchgate.netntu.edu.tw For this compound, this process would involve the sequential oxidation of the three aminophenyl groups. The initial oxidation would generate a radical cation, a highly colored species. Further oxidation would lead to the formation of a quinone-imine structure through the loss of a second electron and a proton.

Formation of a Radical Cation: The initial step is the removal of an electron from one of the nitrogen atoms to form a delocalized radical cation.

Formation of Quinone-di-imine: Subsequent loss of a second electron and protons leads to a quinone-di-imine species. This highly electrophilic intermediate is reactive and can participate in further reactions, such as coupling or polymerization. acs.org

While the isolation of stable, simple quinone derivatives from the oxidation of this compound is not commonly reported due to the high reactivity of the intermediates, these species are key to understanding its role in the formation of polymeric films and colored complexes. researchgate.netnih.gov The process is analogous to the oxidation of p-phenylenediamine (PPD), which is oxidized by agents like hydrogen peroxide or potassium ferricyanide (B76249) to yield p-quinonediimine (QDI). acs.orgwikipedia.org

Reduction Reactions to Amine Derivatives

The most significant reduction reaction involving the this compound structure is its own synthesis from its nitro-analogue, Tris(4-nitrophenyl)methane. This transformation is a critical step in making the versatile triamine monomer available for further chemical synthesis. The reduction of the three nitro groups to primary amino groups is typically achieved with high efficiency using various established methods for nitroarene reduction.

Commonly employed reduction methods include catalytic hydrogenation and chemical reduction. These reactions are fundamental in synthetic organic chemistry for producing aromatic amines from readily available nitroaromatic precursors.

Table 1: Common Reagents for the Synthesis of this compound via Reduction

| Reducing System | Catalyst/Reagent | Solvent | Conditions | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Tetrahydrofuran (B95107) (THF), Ethanol (B145695) | Hydrogen gas (H₂) | ~95% | libretexts.org |

| Chemical Reduction | Hydrazine (B178648) Monohydrate (N₂H₄·H₂O) | Raney Nickel | Tetrahydrofuran (THF) | ~81% | beilstein-journals.org |

| Chemical Reduction | Hydrazine Monohydrate (N₂H₄·H₂O) | Palladium on Carbon (Pd/C) | Ethanol | High Yield | researchgate.net |

The synthesis of the precursor, Tris(4-nitrophenyl)methane, is achieved through the electrophilic nitration of triphenylmethane (B1682552) using mixed acids. nih.gov The subsequent reduction to this compound provides the foundational molecule for the derivatizations discussed in the following sections.

Electrophilic Substitution Reactions on Aromatic Rings

The three phenyl rings of this compound are highly activated towards electrophilic aromatic substitution due to the powerful electron-donating and ortho-, para-directing nature of the primary amino groups (-NH₂). Since the para-positions are already substituted by the central methane (B114726) carbon, electrophilic attack is directed to the ortho-positions relative to each amino group.

However, direct electrophilic substitution on this compound faces challenges. The amino groups can react with Lewis acid catalysts typically used in reactions like Friedel-Crafts alkylation or acylation, forming a complex that deactivates the ring system. libretexts.orgresearchgate.net Despite these challenges, derivatization via electrophilic substitution is possible under specific conditions or as a post-modification step on polymers derived from the monomer.

Halogenation: Direct bromination of triphenylamine (B166846), a related core structure, can be achieved. For this compound, reactions with reagents like N-bromosuccinimide (NBS) could potentially lead to bromination at the ortho-positions.

Sulfonation: Post-synthetic modification of polymers containing triphenylamine units with sulfonic acid groups has been demonstrated. beilstein-journals.orgresearchgate.net Treating a polymer network derived from this compound with a sulfonating agent like chlorosulfonic acid could introduce -SO₃H groups onto the aromatic rings, enhancing properties like hydrophilicity and catalytic activity. researchgate.net

Nitration: While the precursor is made by nitration, post-synthesis nitration of polymers containing aminophenyl groups is also a known strategy to introduce further functionality. For instance, microporous polyimide networks have been nitrated using fuming nitric acid after polymerization. researchgate.net

These reactions highlight that while direct substitution on the monomer can be complex, the aromatic rings remain available for functionalization, a feature that is often exploited at the polymer level to tune material properties.

Polymerization and Macromolecular Structure Formation

The trifunctional nature of this compound makes it an exceptional monomer for the synthesis of highly branched and cross-linked polymers and three-dimensional macromolecular structures. Its three primary amino groups can react with a variety of co-monomers to form stable covalent linkages, leading to materials with high thermal stability and defined porosity.

Polymerization with Dianhydrides to form Polyimides: this compound reacts with aromatic dianhydrides via a two-step polycondensation reaction. First, a soluble poly(amic acid) precursor is formed, which is then thermally or chemically cyclized to the final, highly stable polyimide. These materials often form microporous networks with applications in gas separation and storage. rsc.orgchemicalbook.in

Polymerization with Diacyl Chlorides to form Polyamides: The reaction of this compound with diacyl chlorides leads to the formation of hyperbranched aromatic polyamides (aramids). researchgate.net These polymers are often soluble in polar aprotic solvents and exhibit high thermal stability.

Polymerization with Aldehydes to form Poly(Schiff base)s and Covalent Organic Frameworks (COFs): The condensation of the amino groups with aldehydes forms imine linkages (C=N). This reaction is widely used to construct two- and three-dimensional Covalent Organic Frameworks (COFs). These crystalline porous materials are of great interest for catalysis, gas storage, and electrochromic devices. nih.gov The reaction is often reversible, which allows for the formation of highly ordered, crystalline structures.

Table 2: Examples of Macromolecules Derived from this compound and its Analogs

| Macromolecule Type | Co-monomer(s) | Linkage Formed | Resulting Structure/Material | Reference(s) |

|---|---|---|---|---|

| Polyimide | Pyromellitic Dianhydride (PMDA) | Imide | Hyperbranched or Cross-linked Network | |

| Polyimide | Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTCDA) | Imide | Microporous Polyimide Network | rsc.orgchemicalbook.in |

| Polyamide | Terephthaloyl chloride, Isophthaloyl chloride | Amide | Hyperbranched Aramid | researchgate.net |

| Covalent Organic Framework (COF) | Terephthalaldehyde (PDA) | Imine (Schiff Base) | Porous Crystalline Framework (TAPA-PDA-COF) | nih.gov |

| Covalent Organic Framework (COF) | 4,4′-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde | Imine (Schiff Base) | Catenated Covalent Organic Framework (catena-COF) |

| Borazine-Linked Polymer | Boron trichloride (B1173362) (BCl₃) | Borazine Ring | Amorphous Porous Polymer | researchgate.net |

The ability to use this compound as a rigid, tripodal node in polymerization reactions has established it as a key building block in materials science for creating robust, functional, and porous macromolecular architectures.

Tris 4 Aminophenyl Methane in Materials Science and Engineering

Covalent Organic Frameworks (COFs) and Porous Polymers

Covalent Organic Frameworks are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. The geometry of the building blocks dictates the resulting network's topology and properties. The tetrahedral-like geometry of Tris(4-aminophenyl)methane makes it a compelling monomer for creating three-dimensional (3D) COFs with intricate and functional architectures.

Design and Synthesis of this compound-Based COFs

The synthesis of COFs from this compound primarily relies on forming robust linkages with complementary monomers, typically those containing aldehyde or anhydride (B1165640) functional groups.

The most prevalent method for integrating this compound into COFs is through Schiff-base condensation. This reaction involves the formation of an imine (-C=N-) bond between the primary amine groups of TAM and the aldehyde groups of a linker molecule. For example, the reaction of TAM with terephthalaldehyde, a linear dialdehyde, can produce 3D COFs. researchgate.netresearchgate.net Similarly, polyimide COFs can be formed through the reaction of TAM with dianhydrides like pyromellitic dianhydride (PMDA). mdpi.commdpi.com These reactions are often reversible, which is a critical feature for "error-correction" during synthesis, allowing the crystalline, ordered framework to form. escholarship.org

A notable example involves the reaction between this compound and 4,4′-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde, which, in the presence of copper(I) ions, forms discrete adamantane-like polyhedra that interlock to create an infinite catenated COF structure, termed catena-COF-806. berkeley.edu

Solvothermal synthesis is a widely employed technique for producing crystalline COFs from this compound. d-nb.info This method involves heating the monomers in a sealed vessel with a high-boiling-point solvent or a mixture of solvents, such as dioxane and mesitylene, often with an acid catalyst like acetic acid. nih.govrsc.org The elevated temperature and pressure facilitate the reversible bond formation necessary for high-quality crystal growth. d-nb.info For instance, COFs have been successfully synthesized by heating the monomers at 120 °C for several days. nih.govacs.org

Mechanochemical synthesis offers an alternative, solvent-free or low-solvent route. mdpi.com This method uses mechanical force, such as grinding or ball-milling, to initiate the chemical reaction between the solid-state monomers. It is considered a more environmentally friendly and economical approach to COF synthesis. mdpi.com

The table below summarizes typical conditions for these synthesis protocols.

| Synthesis Protocol | Monomers | Solvent/Catalyst | Temperature (°C) | Time | Resulting COF Type |

| Solvothermal | This compound, Terephthalaldehyde | Dioxane/Mesitylene, Acetic Acid | 120 | 3-7 days | Imine-linked 3D COF |

| Solvothermal | This compound, Pyromellitic Dianhydride | m-Cresol, Quinoline | 200-250 | 5-7 days | Polyimide 3D COF mdpi.com |

| Solvothermal | This compound, 4,4′-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde | Dioxane/Mesitylene, Cu(I) | 120 | 3 days | Catenated 3D COF berkeley.edu |

| Mechanochemical | This compound, Aldehyde Linker | (Solvent-free or minimal solvent) | Room Temp. | Varies | Imine-linked 3D COF |

The non-planar, three-pronged structure of this compound is instrumental in directing the formation of 3D COF architectures. When linked with linear or planar monomers, it acts as a tetrahedral-like node, creating extended, porous networks. researchgate.netresearchgate.net A common topology observed for COFs made from tetrahedral monomers is the diamondoid (dia) network. nih.gov

The structure of the core amine building block significantly influences the properties of the resulting COF. This compound is part of a family of multi-amine monomers used in COF synthesis.

Tris(4-aminophenyl)amine (B13937) (TAPA): TAPA features a central nitrogen atom, making it structurally similar to TAM but with different electronic properties and flexibility. TAPA is frequently used to synthesize 2D COFs and polyimide COFs. mdpi.comresearchgate.net The central nitrogen atom can influence interlayer interactions, with TAPA-based COFs sometimes exhibiting weaker stacking, which facilitates exfoliation into nanosheets compared to analogs with a benzene (B151609) core.

1,3,5-Tris(4-aminophenyl)benzene (B174889) (TAPB): TAPB has a planar, C3-symmetric benzene core, which typically leads to the formation of layered 2D COFs with hexagonal pores when reacted with linear dialdehydes. mdpi.comgoogle.comrsc.org These 2D layers then stack to form a 3D structure. The planarity of the TAPB core often results in strong π-π stacking interactions between layers, leading to highly crystalline and porous materials. mdpi.comchinesechemsoc.org

Tetrakis(4-aminophenyl)methane (B1314661) (TAPM): As a C4-symmetric, tetrahedral monomer, TAPM is a classic building block for 3D COFs with diamondoid (dia) topologies. mdpi.comtcichemicals.comtcichemicals.com Its reaction with terephthaldehyde to form COF-300 is one of the earliest examples of a 3D imine-COF. mdpi.comnih.gov The use of four connection points generally leads to highly interconnected and robust 3D frameworks. researchgate.netevitachem.com

The table below compares key features of COFs synthesized from this compound and its analogs.

| Monomer | Molecular Geometry | Typical COF Dimensionality | Resulting Framework Properties |

| This compound (TAM) | C3-Symmetric, Tetrahedral-like | 3D | Forms interpenetrated 3D networks. berkeley.edu |

| Tris(4-aminophenyl)amine (TAPA) | C3-Symmetric, Pyramidal | 2D/3D | Weaker interlayer interactions, can be used for electrochromic COFs. researchgate.net |

| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | C3-Symmetric, Planar | 2D | Forms stacked hexagonal layers with strong π-π interactions. mdpi.comrsc.orgchinesechemsoc.org |

| Tetrakis(4-aminophenyl)methane (TAPM) | C4-Symmetric, Tetrahedral | 3D | Classic builder for highly interpenetrated diamondoid (dia) frameworks. nih.govnih.gov |

Three-Dimensional (3D) COF Architectures and Interpenetrated Frameworks

Advanced Characterization of COFs

The successful synthesis and structural integrity of this compound-based COFs are confirmed using a suite of analytical techniques.

Powder X-ray Diffraction (PXRD): PXRD is the primary method for confirming the crystallinity of a COF. The presence of sharp diffraction peaks in the PXRD pattern indicates a long-range ordered structure. nih.gov By comparing the experimental pattern with simulated patterns for different possible topologies (e.g., dia) and stacking modes, the crystal structure can be determined. nih.gov

Spectroscopy (FTIR, Solid-State NMR): Fourier-Transform Infrared (FTIR) spectroscopy is used to verify the formation of the desired covalent bonds. For imine-linked COFs, the disappearance of the N-H stretching bands of the amine and C=O stretching of the aldehyde, coupled with the appearance of a new C=N stretching band, confirms the Schiff-base reaction. Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides further proof of the framework's structure, showing characteristic peaks for the imine carbon and other carbons in the backbone. nih.gov

Porosity and Surface Area Analysis: Nitrogen adsorption-desorption isotherms measured at 77 K are used to determine the porosity of the material. From these isotherms, key parameters like the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution can be calculated. nih.gov The rapid uptake of nitrogen at low relative pressures is characteristic of microporous materials like COFs. nih.gov

Microscopy (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and particle size of the synthesized COF powders. nih.govresearchgate.net These techniques can reveal morphologies such as aggregated microspheres or stacking microrods. nih.gov

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the COF. The analysis involves heating the sample under an inert atmosphere and measuring its weight loss as a function of temperature. COFs based on TAM and its analogs often exhibit high thermal stability, with decomposition temperatures typically above 450 °C. nih.gov

Crystallinity and Porosity Analysis (PXRD, N₂ Adsorption-Desorption Isotherms, BET Analysis)

The structural integrity and porous nature of this compound-based COFs are primarily characterized by Powder X-ray Diffraction (PXRD) and nitrogen (N₂) adsorption-desorption analysis.

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature of these materials. The PXRD patterns of highly crystalline COFs exhibit sharp and intense diffraction peaks. For example, COFs synthesized from this compound often show distinct peaks that correspond to specific crystal planes, confirming the long-range order of the framework. chinesechemsoc.org The positions and intensities of these peaks can be compared with simulated patterns to determine the crystal structure and stacking modes, such as AA or AB stacking. For instance, a COF synthesized from tetra(4-aminophenyl)methane and a terephthaldehyde derivative (COF-300) showed experimental PXRD patterns that agreed with a simulated sevenfold interpenetration model. chinesechemsoc.org

N₂ Adsorption-Desorption Isotherms and BET Analysis are employed to evaluate the porosity of the COFs. The shape of the isotherm provides information about the pore structure. A type I isotherm is characteristic of microporous materials, which is a common feature of many this compound-based COFs. d-nb.inforesearchgate.net The Brunauer-Emmett-Teller (BET) analysis of the N₂ adsorption data is used to calculate the specific surface area of the material. The BET surface areas for COFs derived from this compound and its analogues can vary significantly depending on the specific monomers and synthetic conditions used, with reported values ranging from a few hundred to over 2000 m²/g. chinesechemsoc.orgrsc.org For example, a COF synthesized from 1,3,5-tris(4-aminophenyl)benzene and 2,5-dimethoxyterephthalaldehyde (B1268428) exhibited a high BET surface area of 2226 m²/g. rsc.org

The pore size distribution, often calculated using Non-Local Density Functional Theory (NLDFT), reveals the size of the pores within the COF. chinesechemsoc.orgnih.gov These analyses are crucial for understanding how the COF will perform in applications such as gas storage and separation.

Table 1: Porosity Data for Selected this compound-Based COFs

| COF Name | BET Surface Area (m²/g) | Pore Size (nm) |

|---|---|---|

| TAPA-based COFs | 291–721 | - |

| COF-300 | 245 chinesechemsoc.org | - |

| TPy-BDA | >500 chinesechemsoc.org | - |

| 2D COFs | ~1076 to 2246 chinesechemsoc.org | 2.9–3.2 chinesechemsoc.org |

| TAPB–DMTA COF | 550 rsc.org | - |

| HBAB-TAPA-COF | 812 nih.gov | 1.2 nih.gov |

| TPA-COFs/TPT-COFs | up to 1747 researchgate.net | 1.9 to 2.5 researchgate.net |

| OMePDA-TAPB-COF | 1552-2226 rsc.org | - |

Note: Data is compiled from multiple sources and represents a range of reported values.

Thermal Stability and Structural Integrity in COFs

The robustness of this compound-based COFs under thermal stress is a critical factor for their practical applications. Thermogravimetric analysis (TGA) is the standard method used to assess their thermal stability.

TGA measurements typically show that these COFs possess excellent thermal stability, often with decomposition temperatures exceeding 400°C. chinesechemsoc.org For instance, certain 2D COFs based on triphenylamine (B166846) and triazine derivatives have shown thermal stability higher than 400°C, and in some cases, even above 500°C. chinesechemsoc.org A COF synthesized from tetra(4-aminophenyl)methane and terephthaldehyde, known as COF-300, is thermally stable up to 490°C. mdpi.com Another example, Me₃TFB-(NH₂)₂BD COF, demonstrates excellent thermal stability up to 438°C. acs.org

The structural integrity of these COFs after exposure to high temperatures can be confirmed by re-analyzing the material with PXRD. Unchanged PXRD patterns after heating indicate that the crystalline structure of the COF remains intact. d-nb.info This high thermal stability is often attributed to the strong covalent bonds, such as imine linkages, that form the framework and the high degree of crystallinity which can protect the functional groups within the structure. d-nb.infomdpi.com

Applications of this compound-Based COFs

The unique properties of this compound-based COFs, including their high porosity, large surface area, and tunable functionality, make them promising candidates for a variety of applications.

The well-defined porous structure of these COFs makes them highly effective for gas adsorption and separation.

CO₂ Capture: The presence of nitrogen atoms within the this compound building block and the resulting COF structure can enhance the affinity for CO₂. researchgate.netnih.gov Functionalization of the COF with amine groups can further increase CO₂ uptake. acs.org For example, a COF named Me₃TFB-(NH₂)₂BD showed a CO₂ adsorption of 1.12 mmol/g at 1 bar and 273 K, with a high CO₂/N₂ selectivity. acs.org Some COFs have been specifically designed to have a high density of primary amines, making them promising for CO₂ adsorption with high selectivity over N₂. d-nb.info

Methane (B114726) Adsorption: The porous nature of these COFs also allows for the adsorption of methane, which is relevant for natural gas storage and purification. researchgate.netnih.gov

Acetylene (B1199291)/Ethylene (B1197577) Separation: The separation of acetylene from ethylene is a critical process in the petrochemical industry. The tailored pore sizes of this compound-based COFs can be designed to selectively adsorb acetylene over ethylene. researchgate.netnih.govusf.edu

Table 2: Gas Adsorption and Selectivity Data for Selected COFs

| COF System | Gas Mixture | Selectivity | Reference |

|---|---|---|---|

| MUF-16 | CO₂/CH₄ | 6690 | researchgate.netnih.govchemrxiv.org |

| MUF-16 | CO₂/C₂H₂ | 510 | researchgate.netnih.govchemrxiv.org |

| Me₃TFB-(NH₂)₂BD | CO₂/N₂ | 83 (at 273 K) | acs.org |

Note: MUF-16 is a metal-organic framework included for comparison of selectivity values.

This compound-based COFs can serve as heterogeneous catalysts, offering advantages such as reusability and ease of separation from the reaction mixture. mdpi.comrhhz.net

The basic nitrogen sites within the COF structure, particularly the imine linkages, can act as catalytic centers. rsc.org For instance, base-functionalized COFs have been successfully used as catalysts in Knoevenagel condensation reactions. rhhz.net The catalytic activity can be further enhanced by reducing the imine bonds to more basic amine bonds. rsc.orgrsc.org

The extended π-conjugated systems in some of these COFs also make them suitable for photocatalysis. rsc.orgrsc.org The crystallinity of the COF can play a significant role in its photocatalytic activity, with more crystalline materials often exhibiting enhanced performance due to improved charge carrier mobility. rsc.orgrsc.org These materials have been explored for reactions such as the selective photooxidation of sulfur to sulfoxide (B87167) and C-H borylation reactions. rsc.orgrsc.org

The optoelectronic properties of this compound-based COFs are of growing interest for applications in electronics and photonics. nih.govacs.org The degree of conjugation between the building blocks, influenced by the type of linkage, is a key factor controlling these properties. nih.gov

By incorporating photoresponsive monomers, it is possible to create COFs with switchable electrical conductivity. For example, a COF synthesized with a dithienylethene-based monomer and tris(4-aminophenyl)amine exhibited the ability to switch between low and high conductivity states upon irradiation with UV and visible light, respectively. chinesechemsoc.org This behavior is attributed to the reversible ring-closing and ring-opening reactions of the photoresponsive unit within the COF structure. chinesechemsoc.org

The development of fully conjugated COFs, for instance through vinylene linkages, has opened up new possibilities for creating highly conductive materials. nih.gov These conductive COFs are potential candidates for use in solar cells, light-emitting diodes, and other electronic devices. mdpi.comnih.govacs.org

The porous and functional nature of this compound-based COFs makes them excellent platforms for chemical sensing. rhhz.netmdpi.com

Metal Ion Detection: The nitrogen-rich cavities of these COFs can act as binding sites for metal ions. This interaction can lead to a change in the material's fluorescence, forming the basis for a "turn-off" or "turn-on" fluorescent sensor. For example, certain imine-linked COFs have demonstrated sensitivity and selectivity for the detection of Fe³⁺ ions. researchgate.net

Ammonia Sensing: The Lewis acidic sites within some COFs, such as those with boronate linkages, can interact with Lewis bases like ammonia, leading to a detectable change in luminescence. mdpi.com Other COFs can exhibit a change in electrical resistance upon exposure to ammonia, with detection limits reaching the parts-per-billion (ppb) range. mdpi.com The selectivity of these sensors is often enhanced by the specific hydrogen bonding interactions between the COF and the analyte. mdpi.com

Optoelectronic Properties and Conductive COFs

Polyimides and Polymer Isocyanate Adhesives

This compound (TAM) serves as a critical building block for high-performance polymers, including thermally stable polyimides and robust polyisocyanate adhesives. Its unique three-dimensional, non-coplanar structure, stemming from the central methane carbon, imparts desirable properties such as improved solubility and processability to otherwise rigid polymer chains.

Condensation Polymerization with Dianhydrides for Thermally Stable Polyimides

The trifunctional nature of this compound, with its three primary amine groups, makes it an ideal monomer for creating highly cross-linked, thermally stable polyimide networks. These polymers are synthesized through a condensation reaction with various aromatic dianhydrides. The reaction proceeds by linking the amine groups of TAM with the anhydride groups of the co-monomer to form stable imide bonds, which are responsible for the exceptional thermal resistance of the resulting materials. evitachem.com

The choice of dianhydride allows for the tuning of the polymer's properties. For instance, polymerization with naphthalene-1,4,5,8-tetracarboxylic dianhydride results in microporous polyimide networks with high surface areas. These materials exhibit remarkable thermal stability, withstanding temperatures up to 550°C. The inherent porosity and stability make them promising candidates for applications in gas separation and storage. capes.gov.br Similarly, reactions with pyromellitic dianhydride (PMDA) also yield microporous polyimides with high thermal stability and significant surface areas, useful for CO2 adsorption. evitachem.com

Table 1: Properties of Polyimides Derived from Triamine Monomers and Dianhydrides

| Triamine Monomer | Dianhydride Monomer | BET Surface Area (m²/g) | Thermal Stability (Decomposition Temp.) | Reference |

|---|---|---|---|---|

| Tris(4-aminophenyl)amine | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | 291 - 721 | up to 550°C | |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine | Pyromellitic dianhydride (PMDA) | up to 809 | up to 450°C | capes.gov.br |

| 1,3,5-tris(4-aminophenyl)benzene | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | 291 - 721 | up to 550°C |

Polyisocyanate Adhesive Formulation and Performance

This compound is a precursor for the synthesis of tris(4-isocyanatophenyl)methane, a tri-isocyanate compound used in the formulation of high-performance polymer isocyanate adhesives. chemicalbook.comgoogle.com These adhesives are created by reacting the amine groups of TAM to form isocyanate groups (-NCO).

Polyisocyanate adhesives are known for their exceptional bonding capabilities, particularly for materials with different chemical natures. chemicalbook.com The isocyanate groups can react with various functional groups like hydroxyl (-OH) and amine (-NH2) present on the surfaces of substrates, forming strong, durable covalent bonds. chemicalbook.com This makes them highly effective for bonding rubber to metals, natural or synthetic fibers, and leather. chemicalbook.com Tris(4-isocyanatophenyl)methane is listed as a suitable aromatic tri-isocyanate for use in two-component polyurethane adhesive compositions, which are valued in applications requiring robust sealing and coating. google.com

Table 2: Components in Polyurethane Adhesive Formulations

| Component Type | Example Compound | Function | Reference |

|---|---|---|---|

| Aromatic Tri-isocyanate | Tris(4-isocyanatophenyl)methane | Cross-linking agent, forms polymer backbone | google.com |

| Di-isocyanate | 4,4'-Diphenylmethane diisocyanate (MDI) | Forms polymer backbone with polyols | google.com |

| Polyol | Polyether polyols, Polyester polyols | Reacts with isocyanates to form polyurethane | researchgate.net |

| Curing Agent | Polyamines | Facilitates the curing process of epoxy resins | multichemindia.com |

Advanced Polymeric Materials with Enhanced Properties (e.g., Mechanical, Optical Transparency, Radiation Resistance)

The incorporation of this compound into polymer structures leads to materials with a combination of desirable advanced properties. Polyimides derived from triarylmethane diamines exhibit excellent thermal and mechanical properties. researchgate.net The presence of numerous aromatic rings in the polymer backbone is a key factor in their high resistance to radiation and thermo-oxidative degradation. researchgate.net

The unique, non-coplanar structure imparted by the central methane atom of the TAM-derived fragment is crucial for enhancing the solubility of these polyimides in common organic solvents. researchgate.net This improved processability is a significant advantage over many other high-performance aromatic polyimides, which are often intractable. sci-hub.se Furthermore, strategies such as incorporating bulky pendant groups or creating hyperbranched structures based on TAM-like monomers can improve mechanical behavior and optical transparency while maintaining high thermal stability and radiation resistance. researchgate.net

Table 3: Enhanced Properties of this compound-Based Polymers

| Property | Enhancement Detail | Underlying Cause | Reference |

|---|---|---|---|

| Thermal Stability | High decomposition temperatures (often >450°C). | High density of aromatic rings and stable imide linkages. | researchgate.netsci-hub.se |

| Radiation Resistance | Excellent stability against radiation exposure. | Aromatic structures dissipate energy effectively. | researchgate.net |

| Mechanical Strength | Good tensile strength and modulus. | Rigid aromatic backbone and cross-linked network structure. | researchgate.netresearchgate.net |

| Solubility | Improved solubility in organic solvents. | The non-coplanar, kinked structure from the methane center disrupts chain packing. | researchgate.net |

| Optical Transparency | Can be engineered for high optical clarity. | Introduction of bulky, flexible, or non-planar groups reduces charge-transfer complex formation. | researchgate.net |

Fluorescent Probes and Dyes in Advanced Applications

The photophysical properties of this compound and its derivatives enable their use in specialized applications such as fluorescent sensing and radiation monitoring.

Development of Fluorescent Probes for Metal Ion Detection

Derivatives of this compound are utilized in the construction of sophisticated fluorescent sensors for detecting specific metal ions. For example, a Covalent Organic Framework (COF) synthesized using a derivative, 1,3,5-tris(4-aminophenyl)benzene, has been shown to be a highly selective and sensitive fluorescent sensor for ferric ions (Fe³⁺). frontiersin.org

The detection mechanism relies on fluorescence quenching. frontiersin.org In the absence of the target ion, the COF exhibits strong fluorescence. Upon the addition of Fe³⁺, the ion binds to the nitrogen-rich sites within the porous framework, leading to a significant decrease in fluorescence intensity. frontiersin.orgtandfonline.com This "turn-off" response is attributed to mechanisms like absorption competition quenching and intramolecular charge transfer. frontiersin.org Such sensors demonstrate high selectivity for Fe³⁺ over other competing metal ions and can achieve very low detection limits. frontiersin.orgtandfonline.com

Table 4: Performance of a Triamine-Based Fluorescent Sensor for Fe(III)

| Sensor Type | Target Analyte | Detection Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Covalent Organic Framework (TPA-COP) | Fe(III) ions | Fluorescence Quenching | 10⁻⁷ mol/L | frontiersin.org |

| Luminescent COF (TT-COF) | Fe(III) ions | Fluorescence Quenching | Not Specified | frontiersin.org |

Radichromic Dye Applications in Radiation Dose Monitoring

This compound has been successfully incorporated as a radichromic dye into polymeric films for monitoring radiation doses. sciprofiles.comacs.org Radichromic materials change color or optical density in proportion to the absorbed dose of ionizing radiation, making them effective dosimeters. acs.org

In a specific application, a dye based on this compound was integrated into a polyacrylamide hydrogel matrix. sciprofiles.com When these films are exposed to gamma rays, they exhibit a change in their optical properties, which can be measured using UV-Vis spectrophotometry. sciprofiles.com The intensity of the change is linearly correlated with the absorbed dose, allowing for quantitative dose assessment. sciprofiles.com Such dosimeters are being investigated for use in verifying radiotherapy treatments and monitoring doses during procedures like blood irradiation. sciprofiles.com

Table 5: Characteristics of a this compound-Based Radichromic Dosimeter

| Dosimeter Matrix | Radiation Type | Dose Range | Key Feature | Reference |

|---|---|---|---|---|

| Polymeric Films | Gamma (γ) rays | 0 - 100 Gy | Linear increase in optical density with absorbed dose. | sciprofiles.com |

| Polyacrylamide (PAC) Hydrogel | Gamma (γ) rays | < 15 Gy | Retains high radiation sensitivity at lower doses. | sciprofiles.com |

Biomedical and Biological Research Applications of Tris 4 Aminophenyl Methane

Tris(4-aminophenyl)methane, a synthetically produced organic compound, is a member of the triphenylmethane (B1682552) dye family. chemsrc.commedchemexpress.com While its primary industrial application lies in the manufacturing of polymers and dyes, its unique chemical structure has garnered interest in various biomedical and biological research fields. This article explores its applications in antiviral research, its utility in preserving biological molecules for assays, and its potential as a foundational structure in the development of new therapeutics.

Future Research Directions and Emerging Applications

Tailoring COFs for Specific Catalytic Applications

Covalent Organic Frameworks (COFs) are crystalline porous polymers with a range of applications in catalysis, energy storage, and separation. nih.govrsc.org Tris(4-aminophenyl)methane (TAPM), with its C3-symmetric structure, is a valuable building block for these materials. mdpi.com Future research is focused on fine-tuning the design of TAPM-based COFs to create catalysts with high efficiency, selectivity, and stability. rsc.org

The inherent porosity and high crystallinity of COFs provide a unique platform for catalysis, combining the benefits of both homogeneous and heterogeneous systems. rsc.org The catalytic sites within the COF structure are uniformly distributed, which allows for precise control over the catalytic environment and can lead to enhanced performance. rsc.org

An example of a TAPM-based COF in catalysis is the TAM–BDA framework, which has been studied for its activity in the selective photooxidation of sulfur to sulfoxide (B87167). rsc.org Research has shown that the crystallinity of the COF plays a crucial role in its catalytic activity. rsc.org Similarly, COF-LZU1, constructed from a related diamine but demonstrating the principle, was used to support palladium nanoparticles, creating a heterogeneous catalyst for Suzuki–Miyaura coupling reactions. mdpi.com The nitrogen-rich environment of such imine-linked COFs is advantageous for coordinating with metal ions, a property that can be exploited for various catalytic applications. mdpi.com